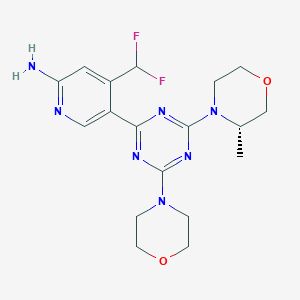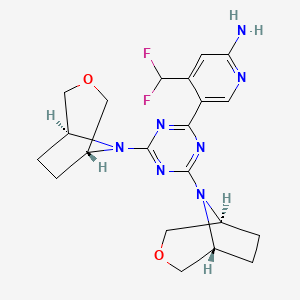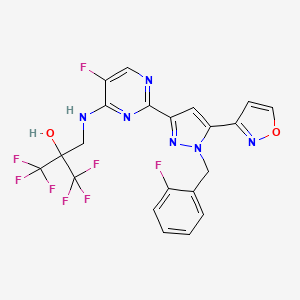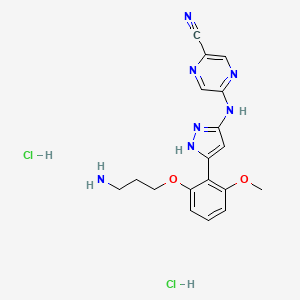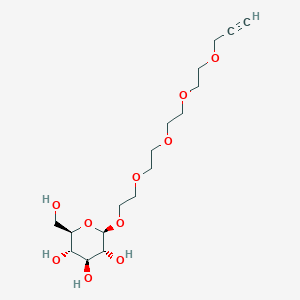
Propargyl-PEG5-beta-D-glucose
Descripción general
Descripción
Propargyl-PEG5-beta-D-glucose is a small molecule linker composed of several functional groups, including a propargyl group, a PEG (polyethylene glycol) chain, and a beta-D-glucose moiety . It is a Click Chemistry-ready crosslinker . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
Synthesis Analysis
The synthesis of Propargyl-PEG5-beta-D-glucose involves the reaction of the propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-beta-D-glucose is C17H30O10 . It has a molecular weight of 394.4 g/mol . The structure includes a propargyl group, a PEG chain, and a beta-D-glucose moiety .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG5-beta-D-glucose can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Physical And Chemical Properties Analysis
Propargyl-PEG5-beta-D-glucose has a molecular weight of 394.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The molecule has a rotatable bond count of 15 . The topological polar surface area is 136 Ų .Aplicaciones Científicas De Investigación
Glucose Sensing and Monitoring
- Colorimetric Glucose Recognition: A study demonstrated the use of a photonic crystal hydrogel embedded with polyethylene glycol (PEG) for colorimetric glucose recognition. This material responds to glucose at physiological ionic strengths and is selective for glucose over other sugars, showing potential for noninvasive glucose sensing in diabetes management (Alexeev et al., 2003).
- Fiber-Optic Sensors for Chronic Monitoring: A percutaneous fiber-optic sensor, using a polyethylene glycol (PEG) matrix for real-time monitoring of glucose, has been developed. This sensor shows promise for chronic glucose monitoring, with good biocompatibility and durability for clinical applications (Liao et al., 2008).
Diabetes Research and Treatment
- Impact of High Glucose on Endothelial Progenitor Cells: Research indicates that high glucose levels impair the proliferation and function of endothelial progenitor cells (EPCs). Notably, the study mentions the use of polyethylene glycol (PEG)-conjugated superoxide dismutase, highlighting the relevance of PEG in diabetes research (Chen et al., 2007).
Biomedical Applications
- Thermosensitive Hydrogel for Drug Delivery: A thermosensitive hydrogel based on poly(ethylene glycol) (PEG) has been developed for nasal drug delivery systems. This hydrogel formulation demonstrated efficacy in decreasing blood glucose concentration, suggesting potential applications in insulin delivery (Wu et al., 2007).
- Biocompatibility of Modified Chitosan Films: Studies have shown that blending chitosan with polyethylene glycol (PEG) enhances its biocompatibility. This improvement suggests potential applications in creating biocompatible materials for various biomedical applications, including diabetes management (Zhang et al., 2002).
Enzyme Immobilization for Biosensors
- Glucose Oxidase Immobilization: Poly(ethylene glycol) diglycidyl ether (PEGDE) has been effectively used for immobilizing glucose oxidase on biosensors, demonstrating high sensitivity and stability. This innovation is crucial for developing reliable glucose monitoring systems (Vasylieva et al., 2011).
Safety And Hazards
Direcciones Futuras
Propargyl-PEG5-beta-D-glucose is a promising molecule in the field of proteomics research . Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for creating complex molecular structures . Future research may explore new applications of this molecule in drug delivery and other areas of biomedical research .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHREOKMZFHTH-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-beta-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



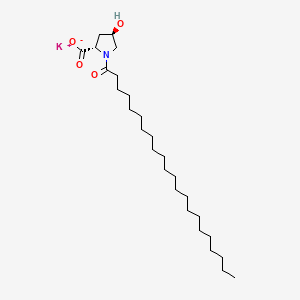

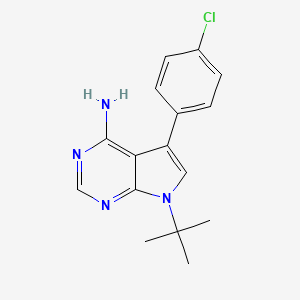


![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)
